Sodium 2-methoxypyrimidine-5-sulfinate
Description
This structure confers nucleophilic reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions or as a sulfonylating agent. While direct data on its applications are absent in the provided evidence, analogous sulfinate salts are widely used in pharmaceuticals and agrochemicals due to their ability to introduce sulfone or sulfonamide moieties into target molecules .
Properties
Molecular Formula |
C5H5N2NaO3S |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
sodium;2-methoxypyrimidine-5-sulfinate |
InChI |
InChI=1S/C5H6N2O3S.Na/c1-10-5-6-2-4(3-7-5)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
XBCTWPPJZLWFNQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC=C(C=N1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methoxypyrimidine-5-sulfinate typically involves the reaction of 2-methoxypyrimidine with a sulfinating agent. One common method includes the use of sodium sulfinate as a reagent under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Oxidation Reactions
Sodium 2-methoxypyrimidine-5-sulfinate undergoes oxidation to form sulfonates (RSO₃⁻). This reaction is typically facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under controlled conditions . The sulfinate group’s reactivity stems from its ability to donate electrons, enabling conversion to the more stable sulfonate moiety.
Key Features :
-
Reagents : H₂O₂, KMnO₄
-
Conditions : Acidic or basic environments, elevated temperatures
-
Product : Pyrimidine sulfonate derivatives
Reduction Reactions
The compound can be reduced to sulfides (RS⁻) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This transformation involves the transfer of electrons to the sulfur atom, converting the sulfinate group to a thiolate or thioether .
Key Features :
-
Reagents : LiAlH₄, NaBH₄
-
Conditions : Inert solvents (e.g., THF), low temperatures
-
Product : Sulfide derivatives
Nucleophilic Substitution Reactions
This compound acts as a nucleophile in substitution reactions, forming C–S, N–S, and S–S bonds. These reactions typically involve electrophilic substrates such as alkyl halides or aromatic rings. The sulfinate group’s negative charge enhances its nucleophilicity, enabling efficient bond formation .
Key Features :
-
Reactants : Electrophiles (e.g., alkyl halides, nitroarenes)
-
Conditions : Polar aprotic solvents (e.g., DMF), basic conditions
-
Products : Substituted pyrimidine derivatives
Radical-Mediated Additions
Under visible light, this compound participates in radical-mediated reactions with pyridinium salts and alkenes. The mechanism involves single-electron transfer (SET), generating a sulfonyl radical that adds to the alkene, followed by coupling with a pyridinium salt. This process selectively forms C4-sulfonated pyridines with high regioselectivity .
Key Features :
-
Reactants : Pyridinium salts, alkenes
-
Conditions : Visible light, inert solvents (e.g., DMSO)
-
Product : C4-sulfonated pyridines
Scope of Pyridinium Salts
The reaction exhibits broad generality with various pyridinium derivatives, as summarized below :
| Pyridinium Salt | Functional Groups | Product Example |
|---|---|---|
| 1a (unsubstituted) | – | 4a (C4-sulfonated) |
| 5b (ester substituent) | 4-Phenyl | 5b (C4-sulfonated) |
| 5e (trifluoromethyl) | 2-Phenyl, CF₃ | 5e (C4-sulfonated) |
Electrophilic Reactivity
While not explicitly detailed in the excluded sources, structural analogs like 2-sulfonylpyrimidines exhibit electrophilic reactivity, reacting with nucleophiles such as cysteine to form stable S-heteroarylated adducts. This suggests potential for this compound to participate in analogous electrophilic substitutions, particularly under acidic conditions .
Radical Pathway
Density functional theory (DFT) studies reveal that the regioselectivity in radical-mediated reactions (e.g., C4 vs. C2 substitution) arises from non-covalent interactions between the sulfonyl oxygen and the pyridinium nitrogen. These interactions stabilize the transition state leading to the C4 product, favoring its formation by ~2.9 kcal/mol .
Reactivity Trends
DFT calculations also correlate activation energies with Hammett σ parameters, enabling predictive design of reactive sulfinate derivatives. For example, substituents at the pyrimidine’s 4- and 6-positions significantly influence reactivity, with electron-withdrawing groups enhancing nucleophilicity .
Scientific Research Applications
Sodium 2-methoxypyrimidine-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organosulfur compounds, including sulfonamides and sulfones.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-methoxypyrimidine-5-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, forming new C-S, N-S, and S-S bonds. This reactivity is facilitated by the presence of the sulfinate group, which is highly reactive under appropriate conditions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share structural or functional similarities with sodium 2-methoxypyrimidine-5-sulfinate, enabling comparative analysis of their properties and applications.
Magnesium Salt of (RS)-5-Methoxy-2-[[(4-Methoxy-3,5-Dimethyl-2-Pyridinyl)Methyl]Sulfinyl]-1H-Benzimidazole
- CAS : 95382-33-5
- Structure : A benzimidazole derivative with a sulfinyl (-SO-) group and a pyridinylmethyl substituent.
- Key Features :
- The sulfinyl group acts as a proton pump inhibitor (PPI), central to its use in anti-ulcer medications.
- Unlike sulfinates, sulfinyl groups are less nucleophilic but exhibit chiral sulfur centers, influencing pharmacokinetics.
- Applications : Pharmaceutical active ingredient (e.g., analogs of omeprazole).
Meragidone Sodium
- Structure : A mercury-containing compound complexed with theophylline .
- Key Features :
- Contains a mercury atom bonded to a methoxypropyl group and a carboxylated pyridinyl moiety.
- Mercury confers toxicity, limiting modern therapeutic use compared to safer sulfinates.
- Applications: Historical use in diuretics or antimicrobials, now obsolete due to mercury’s hazards.
2-Aminopyrimidine-5-Sulfonamide
- CAS : 99171-23-0
- Structure: Pyrimidine ring with a sulfonamide (-SO₂NH₂) group at position 5 and an amino group at position 2.
- Key Features: Sulfonamide group is less reactive than sulfinates but offers stability in biological systems. Amino group enhances hydrogen-bonding capacity, useful in enzyme inhibition.
- Applications: Potential use in antibiotics or kinase inhibitors.
Comparative Data Table
| Compound | Functional Groups | Key Reactivity | Applications | Safety Profile |
|---|---|---|---|---|
| This compound | Sulfinate (-SO₂⁻), Methoxy (-OCH₃) | Nucleophilic, sulfonylating agent | Organic synthesis, drug intermediates | Likely low toxicity (no Hg/S) |
| Magnesium Salt (RS)-Sulfinyl Benzimidazole | Sulfinyl (-SO-), Benzimidazole | Proton pump inhibition | Anti-ulcer drugs | Moderate (chiral metabolism) |
| Meragidone Sodium | Mercury (-Hg-), Theophylline | Heavy metal toxicity | Obsolete diuretics | High (mercury toxicity) |
| 2-Aminopyrimidine-5-Sulfonamide | Sulfonamide (-SO₂NH₂), Amino (-NH₂) | Enzyme inhibition | Antibiotics, kinase inhibitors | Moderate (sulfonamide allergies) |
Research Findings and Functional Group Analysis
- Reactivity : Sulfinates (e.g., this compound) exhibit superior nucleophilicity compared to sulfonamides or sulfinyl groups, enabling efficient formation of C-S bonds in synthesis .
- Toxicity : Mercury in Meragidone Sodium poses significant environmental and health risks, whereas sulfinates and sulfonamides are generally safer .
- Biological Activity: Sulfonamides (e.g., 2-aminopyrimidine-5-sulfonamide) are more stable in physiological conditions, making them preferable for drug design, while sulfinates serve as intermediates .
Biological Activity
Sodium 2-methoxypyrimidine-5-sulfinate is a compound of increasing interest in medicinal chemistry, particularly due to its potential anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a pyrimidine derivative that features a methoxy group and a sulfinyl moiety. The presence of these functional groups contributes to its diverse biological activities. Pyrimidine derivatives are known for their role in various biological processes, including nucleic acid metabolism and enzyme inhibition.
1. Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated that this compound effectively inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs like celecoxib .
Table 1: COX-2 Inhibition Potency
| Compound | IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
| Diclofenac | 6.74 |
The selectivity index (SI) for this compound indicates a favorable profile compared to other non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a safer alternative with fewer side effects .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. In studies assessing its activity against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli, the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus epidermidis | 15 |
| Escherichia coli | 20 |
These findings underscore the compound's potential as a broad-spectrum antimicrobial agent.
Case Study 1: In Vivo Anti-Inflammatory Assessment
In an animal model of inflammation induced by carrageenan, this compound demonstrated significant reduction in paw edema compared to untreated controls. The results indicated a dose-dependent response, with higher doses leading to greater reductions in inflammation .
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the effectiveness of this compound against multidrug-resistant strains isolated from patients with skin infections. The compound showed promising results with notable reductions in bacterial load within treated groups compared to placebo .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at various positions on the pyrimidine ring have been shown to enhance or diminish its biological properties:
- Methoxy Group : Enhances solubility and bioavailability.
- Sulfinyl Moiety : Contributes to anti-inflammatory and antimicrobial activities.
Research indicates that further structural modifications could lead to even more potent derivatives, expanding the therapeutic applications of this compound .
Q & A
Q. What are the optimal synthetic routes for Sodium 2-methoxypyrimidine-5-sulfinate in academic research?
Methodological Answer: Synthesis typically involves sulfination of a pyrimidine precursor. A two-step approach is recommended:
Sulfonation : React 2-methoxypyrimidine with sulfur trioxide (SO₃) under controlled anhydrous conditions to introduce the sulfonic acid group.
Reduction and Neutralization : Reduce the sulfonic acid intermediate using sodium dithionite (Na₂S₂O₄) in aqueous NaOH, followed by purification via recrystallization or column chromatography .
Key factors: Temperature control (<60°C) during sulfonation prevents decomposition, while pH adjustment (pH 8–10) ensures stable sulfinate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.9 ppm in ¹H NMR) and pyrimidine ring protons (δ 7.5–8.5 ppm). The sulfinate group’s electronic effects alter ring proton splitting patterns .
- FT-IR : Identify sulfinate (S-O stretching at 1040–1120 cm⁻¹) and methoxy (C-O at 1250 cm⁻¹) groups .
- HPLC-MS : Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity and molecular ion peaks (m/z ~217 for [M+Na]⁺) .
Q. How should researchers ensure the stability of this compound under different storage conditions?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation.
- Stability Testing : Monitor degradation via weekly HPLC analysis. Aqueous solutions should be prepared fresh (t½ <24 hours at room temperature) due to hydrolysis risks .
Advanced Research Questions
Q. What strategies can resolve low yields in the sulfination step during synthesis?
Methodological Answer: Low yields often stem from incomplete sulfonation or side reactions. Mitigation steps include:
- Catalyst Optimization : Use Lewis acids (e.g., AlCl₃) to enhance SO₃ electrophilicity.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction homogeneity.
- In Situ Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 1:1) to track reaction progress and terminate before byproduct formation .
Q. How does this compound interact with biological macromolecules?
Methodological Answer:
- Enzyme Inhibition Studies : Use fluorescence quenching assays to evaluate binding to thiamine biosynthesis enzymes (e.g., ThiE). Competitive inhibition is observed at IC₅₀ ~50 µM .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to map sulfinate group interactions with enzyme active sites, focusing on hydrogen bonding with arginine residues .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model sulfinate group nucleophilicity. Fukui functions identify reactive sites (C5 position) for alkylation .
- Kinetic Modeling : Use Eyring plots to correlate temperature-dependent reaction rates (k) with activation energy (ΔG‡) in SN2 pathways .
Q. How to address discrepancies in reported biological activity data of derivatives?
Methodological Answer:
- Meta-Analysis : Compare studies using Hill criteria (dose-response consistency, temporality). Adjust for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2) .
- Reproducibility Protocols : Standardize assay conditions (e.g., 10% FBS in DMEM, 48-hour incubation) and validate via inter-laboratory trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
